n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 1H-tetrazole.
Formation of Intermediate: The 4-bromo-2-methylaniline is reacted with chloroacetyl chloride to form an intermediate compound.
Tetrazole Introduction: The intermediate is then reacted with 1H-tetrazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or organometallic compounds.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced products such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
n-(4-Bromo-2-methylphenyl)-2-(1h-tetrazol-1-yl)acetamide: can be compared with other tetrazole derivatives such as:
Uniqueness
- Bromine Substitution : The presence of the bromine atom may impart unique reactivity and biological activity compared to other halogenated derivatives.
- Methyl Group : The methyl group on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
This general structure should provide a good starting point for your article. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C10H10BrN5O |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10BrN5O/c1-7-4-8(11)2-3-9(7)13-10(17)5-16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
InChI Key |
FHDBRIYFBPNVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.